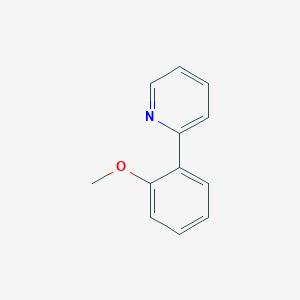

2-(2-Methoxyphenyl)pyridine

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPUBAVJUPMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282801 | |

| Record name | 2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-89-1 | |

| Record name | 2-(2-Methoxyphenyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-methoxyphenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)pyridine via Suzuki Coupling

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2-methoxyphenyl)pyridine, a valuable biaryl compound, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The 2-arylpyridine structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced organic materials.[1] This document offers a detailed exploration of the reaction mechanism, optimization of critical parameters, a step-by-step experimental protocol, and thorough characterization of the final product. It is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the synthesis of this and related biaryl compounds.

Introduction: The Significance of 2-Arylpyridines and the Suzuki Coupling Advantage

The 2-arylpyridine scaffold is a privileged structural motif found in numerous biologically active molecules and functional materials. Its prevalence stems from the unique electronic and steric properties conferred by the pyridine ring, which can engage in various intermolecular interactions crucial for biological activity. The synthesis of these compounds has been a long-standing area of interest in organic chemistry.

Among the myriad of methods for constructing C(sp²)–C(sp²) bonds, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[1] Its widespread adoption in both academic and industrial settings can be attributed to several key advantages:

-

Mild Reaction Conditions: The reaction typically proceeds under relatively gentle conditions, preserving sensitive functional groups within the substrates.

-

High Functional Group Tolerance: A broad range of functional groups are compatible with the reaction conditions, minimizing the need for protecting group strategies.[2]

-

Commercial Availability and Stability of Reagents: Boronic acids and their derivatives are often commercially available or readily prepared and are generally stable to air and moisture.[2]

-

Environmentally Benign Byproducts: The boron-containing byproducts are typically non-toxic and easily removed, contributing to the reaction's green credentials.[2]

This guide will focus on the application of the Suzuki coupling for the specific synthesis of this compound, a molecule of interest for further chemical elaboration.

The Catalytic Heart: Unraveling the Suzuki Coupling Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]

The Catalytic Cycle

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (in this case, a 2-halopyridine) to a palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate.[3][6] The reactivity of the halide follows the general trend: I > Br > Cl. While 2-chloropyridines are economically attractive, they often necessitate more active catalyst systems.

-

Transmetalation: The organoboron reagent (2-methoxyphenylboronic acid) is activated by a base to form a more nucleophilic boronate species. This boronate then transfers the organic group (the 2-methoxyphenyl moiety) to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The choice of base is critical for the efficiency of this step.[7]

-

Reductive Elimination: In the final step, the two organic ligands on the palladium(II) center couple, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4][5][6]

Visualizing the Mechanism

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Optimizing the Synthesis: A Guide to Reaction Parameters

The success of the Suzuki coupling for the synthesis of this compound hinges on the judicious selection of several key parameters.

Choice of Reactants

-

Pyridine Electrophile: 2-bromopyridine is a commonly used and effective electrophile. While 2-iodopyridine exhibits higher reactivity, it is also more expensive. 2-chloropyridine is the most economical but typically requires more sophisticated and often air-sensitive phosphine ligands to achieve high yields.

-

Organoboron Reagent: 2-methoxyphenylboronic acid is the standard choice. For improved stability and to mitigate potential protodeboronation (cleavage of the C-B bond), the corresponding pinacol ester can be utilized.[8]

The Catalyst System: Palladium and Ligands

The choice of the palladium source and its associated ligand is paramount for a successful reaction.

-

Palladium Precatalyst: A variety of palladium(0) and palladium(II) sources can be employed. Common choices include:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A versatile and widely used catalyst.

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]: Known for its high efficiency and broad substrate scope, particularly for heteroaryl couplings.[9]

-

Palladium(II) acetate [Pd(OAc)₂]: Often used in combination with a phosphine ligand.

-

-

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For the coupling of electron-rich pyridines, bulky and electron-rich phosphine ligands are often beneficial.

The Role of the Base and Solvent

-

Base: The base is crucial for activating the boronic acid. Common choices include:

-

Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are frequently used and effective.

-

Phosphates: Potassium phosphate (K₃PO₄) is another effective base.

-

The choice of base can influence the reaction rate and yield, and is often interdependent with the solvent system.

-

-

Solvent: A mixture of an organic solvent and water is typically employed. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

1,4-Dioxane/Water: A common and effective solvent system.

-

Toluene/Water: Another viable option.

-

Acetonitrile/Water: Can also be used with good results.

-

Data Presentation: Typical Reaction Parameters

| Parameter | Typical Range | Rationale |

| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost. |

| Boronic Acid | 1.1-1.5 equivalents | A slight excess compensates for potential homocoupling and protodeboronation. |

| Base | 2-3 equivalents | Ensures complete activation of the boronic acid. |

| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome activation barriers. |

| Solvent Ratio | 4:1 to 10:1 (Organic:Water) | Optimizes solubility of both organic and inorganic components. |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound from 2-bromopyridine and 2-methoxyphenylboronic acid.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | 1.0 mmol |

| 2-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.2 mmol |

| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 0.03 mmol |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 mmol |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 4.0 mL |

| Water (deionized) | H₂O | 18.02 | 1.0 mL |

Reaction Setup and Execution

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 mmol, 158 mg), 2-methoxyphenylboronic acid (1.2 mmol, 182 mg), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 mmol, 24.5 mg), and potassium carbonate (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent Addition: Degas the 1,4-dioxane and water by sparging with argon for 15-20 minutes. Add the degassed 1,4-dioxane (4.0 mL) and water (1.0 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2-bromopyridine) is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Troubleshooting and Side Reactions

Even with a robust protocol, challenges can arise. Understanding potential pitfalls is key to successful synthesis.

Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Impure reagents. | Use fresh, high-quality catalyst and reagents; Ensure thorough degassing of solvents. |

| Protodeboronation | Presence of excess water or protic impurities. | Use the boronic acid pinacol ester instead of the free acid; Ensure anhydrous conditions for solvent and base where appropriate. |

| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas all solvents and maintain a strict inert atmosphere. |

| Dehalogenation of Pyridine | Can occur as a side reaction. | Optimize catalyst and ligand system; Ensure efficient cross-coupling to outcompete dehalogenation. |

Identifying Side Products

-

Protodeboronation Product: Anisole (from 2-methoxyphenylboronic acid).

-

Homocoupling Product: 2,2'-Dimethoxybiphenyl.

-

Dehalogenation Product: Pyridine.

These byproducts can often be identified by GC-MS analysis of the crude reaction mixture.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.74 – 8.66 (m, 1H), 7.80 (d, J = 8.0 Hz, 1H), 7.75 (dd, J = 7.6, 1.6 Hz, 1H), 7.69 (td, J = 7.6, 2.0 Hz, 1H), 7.41 – 7.33 (m, 1H), 7.23 – 7.19 (m, 1H), 7.08 (td, J = 7.6, 0.8 Hz, 1H), 7.00 (d, J = 8.4 Hz, 1H), 3.84 (s, 3H).[3]

-

¹³C NMR (101 MHz, CDCl₃): δ 156.8, 156.0, 149.3, 135.6, 131.1, 129.9, 129.0, 125.1, 121.6, 121.0, 111.2, 55.5.[3]

Mass Spectrometry

-

Expected Molecular Ion (M⁺): m/z = 185.08

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₂H₁₂NO [M+H]⁺: 186.0913; found should be within a narrow tolerance.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. By carefully selecting the reactants, catalyst system, base, and solvent, and by adhering to a rigorous experimental protocol, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical steps to enable researchers to successfully perform this important transformation and to troubleshoot potential issues, thereby facilitating the synthesis of this and other valuable 2-arylpyridine derivatives for a wide range of applications in science and industry.

References

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

Mechanism of the Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

-

Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6460-6511. Retrieved from [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine, 2-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012). Molecules, 17(4), 4508-4520. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-(2-methoxyphenyl)pyridine NMR spectral data interpretation

An In-Depth Technical Guide to the NMR Spectral Interpretation of 2-(2-Methoxyphenyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a profound understanding of spectral interpretation is paramount for verifying molecular identity, purity, and conformation. This guide provides a comprehensive, in-depth analysis of the NMR spectral data for this compound, a common heterocyclic building block. We will deconstruct its ¹H and ¹³C NMR spectra, rationalize peak assignments through fundamental principles, and demonstrate how advanced 2D NMR experiments provide unambiguous structural confirmation. This document is designed not as a rigid template, but as a logical, causality-driven exploration of how to approach complex spectral interpretation with scientific integrity.

Introduction: The Structure and Significance of this compound

This compound is a biaryl compound consisting of a pyridine ring substituted at the 2-position with a 2-methoxyphenyl group. This structure is a prevalent motif in medicinal chemistry and materials science, often serving as a key ligand in organometallic catalysis or as a foundational scaffold for pharmacologically active agents. Its conformational flexibility, arising from rotation around the C-C single bond connecting the two aromatic rings, and the electronic interplay between the electron-deficient pyridine ring and the electron-rich methoxyphenyl ring, create a distinct and informative NMR profile. Accurate interpretation of this profile is the first step in validating its synthesis and understanding its chemical behavior.

For clarity throughout this guide, the following atom numbering scheme will be used:

Caption: Expected COSY correlations for this compound.

-

Expertise: By tracing the correlation pathways, we can walk along the spin systems. Starting from the distinct H6' proton, we can identify its coupling to H5', which in turn couples to H4', and finally to H3'. This confirms the entire pyridine spin system. A separate network of correlations confirms the connectivity within the phenyl ring (H6 to H5 to H4 to H3).

HSQC: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). [1][2]This is the most reliable method for assigning protonated carbons.

Caption: Key HSQC correlations for direct C-H bond assignments.

-

Trustworthiness: Each cross-peak in an HSQC spectrum provides a self-validating link. For example, the proton at ~3.84 ppm (H7) will show a correlation only to the carbon at ~55.5 ppm (C7), definitively assigning the methoxy group. Similarly, the upfield proton at ~7.00 ppm (H3) will correlate to the shielded carbon at ~111.2 ppm (C3).

HMBC: Assembling the Molecular Skeleton

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH). [2][3]This is essential for identifying and assigning quaternary carbons and for connecting different fragments of the molecule.

Caption: Crucial HMBC correlations for assigning quaternary carbons.

-

Authoritative Grounding: The HMBC spectrum provides the final, authoritative evidence for the connection between the two rings.

-

Methoxy Connection: The methoxy protons (H7, ~3.84 ppm) will show a strong correlation to the carbon they are two bonds away from (C2, ~156.8 ppm).

-

Ring-Ring Connection: The proton H6 on the phenyl ring (~7.75 ppm) will show a three-bond correlation to the pyridine carbon C2' (~156.0 ppm). Simultaneously, the proton H3' on the pyridine ring (~7.80 ppm) will show a three-bond correlation to the phenyl carbon C1 (~129.0 ppm). These cross-ring correlations are irrefutable proof of the molecular assembly.

-

NOESY: Confirmation Through-Space

While other experiments map through-bond connectivity, Nuclear Overhauser Effect SpectroscopY (NOESY) maps through-space proximity (<5 Å). [4][5][6]The NOE is a powerful tool for confirming stereochemistry and conformation. [7][8]

Caption: Key NOESY correlations confirming spatial proximity.

-

Field-Proven Insight: For this compound, the most critical NOE interaction is between the methoxy protons (H7) and the H3 proton on the phenyl ring. The observation of this cross-peak confirms that the methoxy group is indeed ortho to the H3 proton. A second, potentially weaker NOE may be observed between the methoxy protons (H7) and the H3' proton of the pyridine ring, depending on the molecule's preferred conformation in solution. This confirms the spatial proximity of these groups, which is dictated by the ortho-substitution pattern.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, interpretable NMR data requires a systematic approach. The following workflow ensures that the data is robust and the interpretation is self-validating.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. CDCl₃ is a common first choice for non-polar to moderately polar compounds. [9]For referencing, note the residual solvent peak (CHCl₃ at ~7.26 ppm) and the water peak (variable, ~1.56 ppm). [10][11][12]2. Concentration: Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of the deuterated solvent. This concentration is typically sufficient for all experiments, including the less sensitive ¹³C and HMBC spectra.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, defining the 0 ppm reference point.

-

Filtration: To ensure optimal spectral resolution (shimming), filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Data Acquisition Workflow

The following workflow is designed to build a complete structural picture logically and efficiently.

Sources

- 1. epfl.ch [epfl.ch]

- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Nuclear Overhauser effect - Knowino [theochem.ru.nl]

- 8. The Origin of the Nuclear Overhauser Effect - Glycopedia [glycopedia.eu]

- 9. rsc.org [rsc.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. carlroth.com [carlroth.com]

- 12. chem.washington.edu [chem.washington.edu]

Navigating the Photophysical Landscape of Substituted 2-(2-Methoxyphenyl)pyridines: A Technical Guide for Researchers

Foreword: Illuminating the Path Forward in Molecular Design

In the intricate world of molecular design, particularly for applications in drug development, optoelectronics, and chemical sensing, the pyridine scaffold stands as a cornerstone. Its inherent electronic properties, coupled with the vast potential for functionalization, make it a versatile platform for creating molecules with tailored photophysical behaviors. This technical guide delves into a specific and promising class of these compounds: substituted 2-(2-methoxyphenyl)pyridines. The introduction of the methoxy-substituted phenyl ring at the 2-position of pyridine introduces unique conformational and electronic characteristics that significantly influence their interaction with light.

This document is crafted for researchers, scientists, and professionals in drug development who seek a deeper understanding of the principles governing the photophysical properties of these molecules. We will journey from the fundamental strategies for their synthesis to the intricate details of their electronic absorption and emission profiles. Crucially, we will explore how the strategic placement of various substituents can be used to rationally tune these properties, thereby paving the way for the design of novel functional molecules. Our exploration will be grounded in established experimental protocols and augmented by the insights offered by computational chemistry, providing a holistic view of this fascinating molecular system.

The Synthetic Blueprint: Crafting the 2-(2-Methoxyphenyl)pyridine Core

The journey into the photophysical properties of any molecule begins with its successful synthesis. For substituted 2-(2-methoxyphenyl)pyridines, several synthetic strategies can be employed, with the choice often dictated by the desired substitution pattern and the availability of starting materials. Cross-coupling reactions are the most prevalent and versatile methods.

Foundational Synthesis via Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds, making it ideal for linking the pyridine and methoxyphenyl rings.[1]

Conceptual Workflow for Suzuki Cross-Coupling:

Figure 1: Conceptual workflow for the synthesis of the this compound core via Suzuki cross-coupling.

Detailed Experimental Protocol (General):

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted 2-halopyridine (1.0 eq.) and the corresponding substituted 2-methoxyphenylboronic acid or its pinacol ester (1.1-1.5 eq.) in a suitable degassed solvent (e.g., toluene, 1,4-dioxane, or a mixture with water).

-

Catalyst and Base Addition: To this solution, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expertise in Practice: The choice of the palladium catalyst and base is crucial for optimizing the reaction yield. For challenging couplings, more advanced catalyst systems, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), may be necessary to overcome steric hindrance and improve catalytic activity.

Unveiling the Photophysical Profile: Spectroscopic Characterization

Once synthesized and purified, the photophysical properties of the substituted this compound derivatives are investigated using a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule upon absorption of light. The position of the absorption maxima (λmax) and the molar extinction coefficient (ε) are key parameters obtained from this technique.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, or acetonitrile) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-600 nm). A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to study the emission of light from the molecule after it has been excited to a higher electronic state. This provides information on the emission maxima (λem), fluorescence quantum yield (ΦF), and Stokes shift.

Experimental Protocol:

-

Solution Preparation: Use the same dilute solutions prepared for UV-Vis absorption measurements to avoid inner filter effects.

-

Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength is typically set at the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield is often determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used:

ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (η²sample / η²standard)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Key Photophysical Parameters of Representative Pyridine Derivatives:

| Compound Class | Substituent(s) | Solvent | λabs (nm) | λem (nm) | ΦF | Reference |

| α-Arylamino-2,2′-bipyridines | Methoxy | THF | ~350-400 | ~450-500 | 0.04-0.21 | [1] |

| Phenyl-substituted terpyridines | Electron-donating | Cyclohexane | ~300-350 | ~350-450 | up to 0.64 | [2] |

| 2,4,6-Triphenylpyridines | Methoxy | Chloroform | ~350-400 | ~400-500 | - | [3] |

| Imidazo[5,1-a]isoquinolines | Methoxy | Dichloromethane | ~330-350 | ~440-460 | up to 0.37 |

The Art of Tuning: The Influence of Substituents

The true power of the this compound scaffold lies in the ability to modulate its photophysical properties through the introduction of various substituents on both the pyridine and the phenyl rings. The electronic nature and position of these substituents can have a profound impact on the absorption and emission characteristics.

Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups increase the electron density of the aromatic system. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO) and a smaller HOMO-LUMO energy gap. Consequently, a bathochromic (red) shift in both the absorption and emission spectra is often observed.[4] EDGs can also enhance the fluorescence quantum yield.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the aromatic system. These substituents tend to stabilize the lowest unoccupied molecular orbital (LUMO), also resulting in a smaller HOMO-LUMO gap and a red shift in the spectra. The effect on the quantum yield can be more complex and is often dependent on the specific molecular structure and the potential for non-radiative decay pathways.

Logical Relationship of Substituent Effects:

Figure 3: A simplified workflow for the computational analysis of the photophysical properties of substituted 2-(2-methoxyphenyl)pyridines.

Key Computational Outputs:

-

Optimized Geometries: DFT calculations provide the most stable three-dimensional structure of the molecule in its ground state.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are crucial for understanding the electronic transitions.

-

Simulated Absorption Spectra: TD-DFT calculations can predict the electronic absorption spectra, including the excitation energies and oscillator strengths of the transitions.

-

Excited State Properties: Information about the nature of the excited states (e.g., charge-transfer character) can be elucidated.

Causality in Computational Choices: The choice of the functional and basis set in DFT and TD-DFT calculations is critical for obtaining accurate results. For molecules with potential charge-transfer character, long-range corrected functionals (e.g., CAM-B3LYP, ωB97X-D) are often preferred.

Concluding Remarks and Future Directions

The family of substituted 2-(2-methoxyphenyl)pyridines represents a promising class of molecules with tunable photophysical properties. Through judicious synthetic design, leveraging the power of cross-coupling reactions, and a deep understanding of the interplay between structure and electronic properties, researchers can craft novel compounds for a wide array of applications. The synergy between experimental characterization and computational modeling provides a robust framework for accelerating the discovery and optimization of these valuable molecular tools.

Future research in this area will likely focus on the synthesis of a broader range of derivatives with diverse substitution patterns to establish more quantitative structure-property relationships. Investigations into the solid-state photophysical properties and the application of these compounds in devices such as organic light-emitting diodes (OLEDs) and as fluorescent probes in biological systems will undoubtedly unlock their full potential.

References

- 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry.

- Spectroscopic analysis of 5-(4-butylcyclohexyl)-2-(2- fluoro-4-methoxyphenyl) pyridine. IJEI JOURNAL.

- A) Absorption and B) corrected luminescence spectra of methoxy...

- UV‐vis absorption (a) and fluorescence (b) spectrum of substituted...

- New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. IRIS-AperTO.

- Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. CORE.

- How to improve the fluorescence quantum yield of pyridine deriv

- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI.

- 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. PMC - PubMed Central.

- Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC - NIH.

- Controlling the fluorescence quantum yields of benzothiazole-difluorobor

- Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning. Journal of the Chemical Society, Perkin Transactions 2.

- Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosis. American Chemical Society.

- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC - NIH.

- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC - PubMed Central.

- Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide deriv

- PHOTOPHYSICAL PROPERTIES OF meso‐TETRAPHENYLPORPHYRIN and SOME meso‐TETRA(HYDROXYPHENYL)PORPHYRINS. Semantic Scholar.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. ijeijournal.com [ijeijournal.com]

- 4. benchchem.com [benchchem.com]

A Theoretical and Computational Guide to the Electronic Structure of 2-(2-Methoxyphenyl)pyridine

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 2-(2-methoxyphenyl)pyridine. This molecule, a derivative of the foundational 2-phenylpyridine, is of significant interest due to the electronic interplay between its electron-deficient pyridine ring, electron-rich phenyl ring, and the influential methoxy substituent. Understanding its electronic properties is crucial for applications in materials science, particularly in the design of organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry. This document outlines a robust computational workflow, from geometry optimization to the prediction of spectroscopic and electrochemical properties, grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). The methodologies are presented with a focus on the rationale behind the selection of computational parameters and are designed to be self-validating through comparison with established experimental data of analogous compounds.

Introduction: The Significance of this compound

2-Phenylpyridine and its derivatives are cornerstone molecules in the field of organic electronics, primarily for their utility as ligands in highly efficient phosphorescent metal complexes.[1] The electronic characteristics of these compounds, particularly the nature of their frontier molecular orbitals (HOMO and LUMO), dictate their photophysical and electrochemical behavior. The introduction of a methoxy group (-OCH₃) at the ortho-position of the phenyl ring in this compound introduces several key factors that modulate its electronic structure:

-

Steric Effects: The ortho-methoxy group can induce a torsional angle between the pyridine and phenyl rings, affecting the degree of π-conjugation.

-

Electronic Effects: The methoxy group is an electron-donating group, which is expected to raise the energy of the HOMO and influence the intramolecular charge transfer (ICT) character of electronic transitions.

-

Intramolecular Interactions: The proximity of the methoxy group's oxygen to the pyridine nitrogen and the C-H bonds of the pyridine ring may lead to non-covalent interactions, such as hydrogen bonding, which can rigidify the molecular conformation and alter its electronic properties.

This guide provides researchers, scientists, and drug development professionals with a detailed theoretical protocol to dissect these intricate electronic features.

Theoretical Framework: A Quantum Chemical Approach

The investigation of the electronic structure of this compound will be conducted using a combination of DFT and TD-DFT. These quantum chemical methods offer a balance between computational cost and accuracy for molecules of this size.

-

Density Functional Theory (DFT): DFT is a powerful method for determining the ground-state electronic structure of molecules. It allows for the optimization of the molecular geometry and the calculation of key properties such as frontier molecular orbital energies and the molecular electrostatic potential.

-

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is an extension of DFT that is used to study the excited-state properties of molecules. It is particularly well-suited for simulating UV-Vis absorption and emission spectra.

The choice of functional and basis set is critical for obtaining reliable results. For systems like this compound, hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP or ωB97X-D are often employed. A Pople-style basis set with diffuse and polarization functions, such as 6-311+G(d,p) , is recommended to accurately describe the electron distribution, especially for the lone pairs and π-systems.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive theoretical investigation of this compound.

Ground State Geometry Optimization and Frequency Analysis

The first step is to determine the most stable conformation of the molecule in its electronic ground state.

Protocol:

-

Initial Structure: Construct the 3D structure of this compound using a molecular builder.

-

Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set. The optimization should be carried out without any symmetry constraints to allow for the identification of the true global minimum.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

Diagram of the Computational Workflow:

Caption: A comprehensive workflow for the theoretical investigation of this compound.

Frontier Molecular Orbital (HOMO) and LUMO Analysis

The HOMO and LUMO are key to understanding the electronic transitions and reactivity of the molecule.

Protocol:

-

Orbital Visualization: Visualize the isosurfaces of the HOMO and LUMO to understand their spatial distribution and bonding/antibonding character.

-

Energy Gap: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). This provides a first approximation of the lowest excitation energy.

Molecular Electrostatic Potential (MEP)

The MEP map provides insight into the charge distribution and reactive sites of the molecule.

Protocol:

-

MEP Calculation: Calculate the MEP and map it onto the electron density surface.

-

Analysis: Identify the regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT is employed to simulate the electronic absorption and emission spectra.

Protocol:

-

Absorption Spectrum: Perform a TD-DFT calculation on the optimized ground-state geometry using a range-separated functional like CAM-B3LYP with the 6-311+G(d,p) basis set. Calculate the first 10-20 singlet excited states.

-

Emission Spectrum: To simulate the fluorescence spectrum, optimize the geometry of the first excited state (S₁). Then, perform a single-point TD-DFT calculation on the optimized S₁ geometry to determine the emission energy.

-

Solvent Effects: To model the behavior in solution, incorporate a solvent model such as the Polarizable Continuum Model (PCM).

Analysis of Electronic Transitions

Understanding the nature of the electronic transitions is crucial.

Protocol:

-

Transition Character: Analyze the major orbital contributions to the calculated electronic transitions. This will reveal whether they are primarily π-π* or n-π* transitions and the extent of intramolecular charge transfer.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis on the ground and relevant excited states to quantify the charge distribution and identify key donor-acceptor interactions.

Prediction of Electrochemical Properties

DFT can be used to estimate the redox potentials, which can be compared to experimental cyclic voltammetry (CV) data.

Protocol:

-

Ionization Potential and Electron Affinity: Calculate the adiabatic ionization potential (IP) and electron affinity (EA) by optimizing the geometry of the cation and anion radicals, respectively.

-

Redox Potential Estimation: The redox potentials can be estimated from the calculated IP and EA values, though this requires careful calibration with experimental data for a given solvent and reference electrode.

Expected Results and Interpretation

The theoretical investigation is expected to provide the following key insights into the electronic structure of this compound:

| Property | Expected Outcome | Significance |

| Optimized Geometry | A non-planar conformation with a significant dihedral angle between the pyridine and phenyl rings. | The degree of planarity directly influences the extent of π-conjugation and, consequently, the electronic properties. |

| Frontier Molecular Orbitals | The HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring, while the LUMO will likely be centered on the electron-deficient pyridine ring. | This separation of HOMO and LUMO is indicative of a charge-transfer character in the lowest electronic transition, which is important for OLED applications. |

| HOMO-LUMO Gap | A relatively small energy gap, suggesting absorption in the near-UV or visible region. | The energy gap is a key determinant of the color and efficiency of light emission. |

| UV-Vis Spectrum | An intense absorption band in the UV region corresponding to a π-π* transition with significant ICT character. A weaker, lower-energy n-π* transition may also be present. | The position and intensity of the absorption bands are critical for photophysical applications and can be tuned by modifying the chemical structure. |

| Electrochemical Potentials | An accessible oxidation potential due to the electron-donating methoxy group. | The redox potentials are crucial for understanding the stability of the molecule in electronic devices and its suitability for various electrochemical applications. |

Diagram of Intramolecular Interactions:

Caption: Key intramolecular interactions influencing the electronic structure.

Experimental Validation: Bridging Theory and Reality

-

UV-Vis Spectroscopy: The simulated absorption and emission spectra should be compared with experimental data for compounds like 2-phenylpyridine and other methoxy-substituted 2-phenylpyridines.[2][3] This comparison will help to validate the chosen computational methodology.

-

Cyclic Voltammetry: The calculated redox potentials should be benchmarked against experimental CV data for analogous methoxy-substituted aromatic heterocycles.[4] This will provide an assessment of the accuracy of the theoretical predictions for the electrochemical behavior.

Conclusion

The theoretical investigation of the electronic structure of this compound, as outlined in this guide, provides a powerful and insightful approach to understanding this important molecule. By combining DFT and TD-DFT, researchers can gain a detailed picture of its geometry, frontier orbitals, spectroscopic properties, and electrochemical behavior. This knowledge is invaluable for the rational design of new materials with tailored electronic and photophysical properties for a wide range of applications, from organic electronics to medicinal chemistry. The emphasis on a self-validating protocol, through comparison with experimental data of analogous systems, ensures the reliability and predictive power of the computational results.

References

-

Methyl- and methoxy-substituted di[4][5]benzodithiio[2,3-b:2,3-e]pyridines as new electron donor compounds: synthesis, molecular structure, electrochemical properties, and EPR studies. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]

-

Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI. [Link]

-

2-Phenylpyridine. Wikipedia. [Link]

-

Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. National Center for Biotechnology Information. [Link]

-

UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. ResearchGate. [Link]

Sources

- 1. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methyl- and methoxy-substituted di[1,4]benzodithiio[2,3-b:2,3-e]pyridines as new electron donor compounds: synthesis, molecular structure, electrochemical properties, and EPR studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Redirecting [linkinghub.elsevier.com]

solubility and stability of 2-(2-methoxyphenyl)pyridine in common organic solvents

An In-depth Technical Guide to the Solubility and Stability of 2-(2-methoxyphenyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability characteristics of this compound, a key heterocyclic compound relevant to researchers, scientists, and professionals in drug development and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a robust framework for its theoretical assessment and experimental determination. We delve into the structural features governing its solubility, present detailed, field-proven protocols for quantitative analysis, and explore its stability under various stress conditions. The narrative emphasizes the causality behind experimental design, grounded in authoritative standards from the International Council for Harmonisation (ICH). Potential degradation pathways are proposed based on the known chemistry of its constituent moieties. This document is designed to be a self-contained, practical resource, equipping scientists with the necessary knowledge to confidently handle, formulate, and analyze this compound.

Introduction and Molecular Profile

This compound, with the molecular formula C₁₂H₁₁NO, is an aromatic compound featuring a pyridine ring linked to a methoxy-substituted benzene ring at the ortho position[1]. Its structure combines the polar, basic nitrogen of the pyridine ring with the relatively non-polar, aromatic nature of the anisole group. This duality dictates its physicochemical properties, making the understanding of its solubility and stability paramount for any application, from reaction chemistry to pharmaceutical formulation. In drug development, poor solubility can hinder bioavailability, while instability can compromise safety and efficacy[2]. This guide provides the theoretical foundation and practical methodologies to characterize these critical parameters.

Molecular Structure:

This DOT script is illustrative and may not render a perfect chemical structure. It is intended to represent the connectivity of the atoms in this compound.

Key Physicochemical Properties (Predicted & Known):

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | Guidechem[3] |

| XLogP3 (Predicted) | 2.5 | PubChem[1] |

| pKa (Predicted) | 5.20 ± 0.25 | Guidechem[3] |

| Appearance | White to Almost white powder to crystal | Guidechem[3] |

Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility[4]. The structure of this compound suggests a nuanced behavior. The pyridine nitrogen can act as a hydrogen bond acceptor, imparting some polarity, while the two aromatic rings create a significant non-polar character.

Theoretical Solubility Assessment

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have limited solubility in water due to its predominantly hydrophobic aromatic structure[5][6]. However, its solubility should be significantly greater in alcohols like ethanol and methanol, which can engage in hydrogen bonding with the pyridine nitrogen and also solvate the non-polar regions. The related compound 2-methoxypyridine is soluble in ethanol[7].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their high polarity and ability to effectively solvate the molecule.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be moderate in toluene due to π-π stacking interactions between the solvent and the compound's aromatic rings. In contrast, solubility in aliphatic solvents like hexane is likely to be low[5].

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected in these solvents of intermediate polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | Predominantly hydrophobic structure. |

| Methanol, Ethanol | High | Hydrogen bonding and non-polar interactions. | |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Strong dipole-dipole interactions. |

| Non-Polar Aromatic | Toluene | Moderate to High | Favorable π-π stacking interactions. |

| Non-Polar Aliphatic | Hexane | Low | Mismatch in polarity ("like dissolves like"). |

| Chlorinated | Dichloromethane, Chloroform | High | Intermediate polarity matches well. |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method (OECD Guideline 105) for determining the aqueous and organic solubility of a compound. The trustworthiness of this method relies on ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Workflow.

Step-by-Step Methodology:

-

Materials & Reagents:

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade) and purified water

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

Validated HPLC-UV system

-

-

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An amount that ensures a visible solid residue remains after equilibration is crucial. For example, add ~20 mg of solid to 2 mL of each solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours. Causality: This step is critical to ensure the system reaches thermodynamic equilibrium. For some compounds, 48 or 72 hours may be necessary; preliminary time-to-equilibrium studies are recommended.

-

Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature for 24 hours to allow undissolved solids to settle. Alternatively, centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to expedite separation.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Trustworthiness: Avoid disturbing the solid phase at the bottom of the vial. Any suspended particulate matter will falsely elevate the measured concentration.

-

Filtration: Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. Causality: PTFE is a good choice for organic solvents as it has low analyte binding. The filtration step removes fine particulates that did not settle.

-

Dilution & Quantification: Accurately dilute the filtered saturate solution with a suitable solvent (typically the mobile phase of the analytical method) to fall within the calibrated range of the analytical method. Quantify the concentration using a pre-validated stability-indicating HPLC-UV method[8].

-

Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or g/L at the specified temperature.

-

Stability Profile and Degradation Pathways

The stability of a compound is its capacity to remain within established specifications of identity, strength, quality, and purity[2]. Degradation can be induced by heat, light, pH, oxidation, and interaction with other chemical species[2][9].

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The pyridine ring is susceptible to oxidation, while the ether linkage can undergo cleavage. These pathways are often interconnected.

-

Oxidative Degradation: The pyridine nitrogen is a primary target for oxidation, leading to the formation of an N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds[10][11]. The aromatic rings can also be hydroxylated.

-

Hydrolytic Degradation: While generally stable, the ether linkage could be susceptible to cleavage under harsh acidic or basic conditions, yielding 2-hydroxypyridine and guaiacol.

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV radiation, leading to excited states that can undergo various reactions, including oxidation and ring cleavage[12][13].

Hypothesized Degradation Pathways

Caption: Potential Degradation Routes for this compound.

Experimental Design for Stability Studies

A comprehensive stability study involves both forced degradation and long-term stability testing under ICH-prescribed conditions[2][14][15]. Forced degradation (or stress testing) is undertaken to identify likely degradation products and to establish that the analytical method used is "stability-indicating"[12].

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Potential Products |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-72 h | Ether cleavage products |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-72 h | Ether cleavage products |

| Oxidation | 3% H₂O₂ at room temp for 24 h | N-oxides, hydroxylated species[16] |

| Thermal | Solid state at 80 °C for 1 week | Check for decomposition |

| Photostability | ICH Q1B conditions (see below) | Photolytic products |

Protocol for Confirmatory Photostability Study (ICH Q1B)

This protocol is essential for determining if the substance requires light-resistant packaging and special labeling[12][13].

Workflow for ICH Q1B Photostability Study

Caption: Sequential Workflow for an ICH Q1B Photostability Study.

Step-by-Step Methodology:

-

Sample Preparation: Place a sufficient amount of the solid drug substance in a chemically inert, transparent container. Prepare a parallel set of samples, the "dark controls," by wrapping the containers completely in aluminum foil.

-

Exposure: Place both the test and control samples in a calibrated photostability chamber. The ICH Q1B guideline provides two options for light sources; Option II is common and uses separate lamps for visible and UV exposure[13][17].

-

Light Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours from a cool white fluorescent lamp and an integrated near-ultraviolet (UVA) energy of not less than 200 watt hours per square meter[12][13]. The chamber's calibrated radiometers and photometers monitor the exposure levels[12].

-

Analysis: Upon completion of the exposure, retrieve the light-exposed and dark control samples.

-

Evaluation: Analyze all samples for any changes in physical properties (e.g., appearance, color) and for chemical purity and degradation products using a validated stability-indicating HPLC method. The results from the exposed samples should be compared directly to those from the dark control. Trustworthiness: A significant change in the light-exposed sample that is not observed in the dark control is a definitive indicator of photosensitivity.

Conclusion

This guide establishes a comprehensive framework for evaluating the solubility and stability of this compound. While specific published data is sparse, a theoretical assessment based on its molecular structure provides a strong predictive foundation. More importantly, the detailed, step-by-step experimental protocols provided herein empower researchers to generate the precise, high-quality data required for their work. By integrating causality and self-validating steps into the methodologies and grounding the stability studies in authoritative ICH guidelines, this document serves as a practical and trustworthy resource for scientists in the pharmaceutical and chemical industries.

References

- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.

- EXPERIMENT 1 DETERMIN

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College.

- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Yemen Supreme Board of Drugs and Medical Appliances.

- Stability testing overview for Pharmaceutical products. GMP SOP.

- 2‐Methoxy Pyridine. (2023).

- Solubility of Organic Compounds. (2023). University of Calgary.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.

- Thermophysical Properties of 2-(4-Methoxyphenyl)pyridine. Chemcasts.

- 2-Methoxypyridine. PubChem.

- 2-(4-METHOXYPHENYL)PYRIDINE 5957-90-4 wiki. Guidechem.

- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.

- Pyridine. Solubility of Things.

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

- III Analytical Methods. Ministry of the Environment, Government of Japan.

- Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp....

- This compound (C12H11NO). PubChemLite.

- Photostability. R.D.

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.

- 2,2'-Bipyridine. Solubility of Things.

- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.

- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific.

- Anisole. Solubility of Things.

Sources

- 1. PubChemLite - this compound (C12H11NO) [pubchemlite.lcsb.uni.lu]

- 2. japsonline.com [japsonline.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. www3.paho.org [www3.paho.org]

- 10. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rdlaboratories.com [rdlaboratories.com]

- 13. database.ich.org [database.ich.org]

- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 15. edaegypt.gov.eg [edaegypt.gov.eg]

- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caronscientific.com [caronscientific.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)pyridine Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(2-methoxyphenyl)pyridine and its derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3][4] This document offers a detailed exploration of established synthetic methodologies, in-depth characterization techniques, and insights into the therapeutic potential of this important class of molecules.

Strategic Approaches to Synthesis

The construction of the biaryl linkage between the pyridine and 2-methoxyphenyl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of methodology often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction. Here, we detail three robust and widely employed methods: the Suzuki-Miyaura, Negishi, and Stille couplings.

Suzuki-Miyaura Cross-Coupling: A Versatile and Common Approach

The Suzuki-Miyaura coupling is a powerful and frequently utilized method for the formation of C-C bonds due to the commercial availability and relative stability of boronic acids.[5] The reaction involves the coupling of an organoboron reagent with an organic halide or triflate.

Causality of Experimental Choices:

-

Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, are essential for the catalytic cycle. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

-

Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[5]

-

Solvent: Aprotic polar solvents like dioxane, toluene, or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reaction. The addition of water can sometimes accelerate the reaction.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2-chloropyridine (1.0 equiv), 2-methoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane (sufficient to make a 0.1 M solution based on the limiting reagent) via syringe, followed by an aqueous solution of potassium carbonate (2.0 M, 2.0 equiv).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Negishi Cross-Coupling: Utilizing Organozinc Reagents

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron counterparts, often allowing for milder reaction conditions.[6][7]

Causality of Experimental Choices:

-

Organozinc Reagent: The (2-methoxyphenyl)zinc halide can be prepared in situ from the corresponding Grignard reagent and a zinc halide (e.g., ZnCl₂) or from 2-bromoanisole and activated zinc.[7] The reactivity of the organozinc reagent is crucial for the transmetalation step.

-

Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, are effective catalysts.[8] The choice of ligand can influence the reaction rate and yield.

Detailed Protocol: Synthesis of this compound via Negishi Coupling

-

Preparation of the Organozinc Reagent (if not commercially available):

-

To a solution of 2-bromoanisole (1.0 equiv) in anhydrous THF, add a solution of isopropylmagnesium chloride (1.05 equiv) dropwise at 0 °C.

-

After stirring for 1 hour, add a solution of zinc chloride (1.1 equiv) in THF and allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Coupling Reaction:

-

In a separate Schlenk flask, dissolve 2-bromopyridine (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) in anhydrous THF.

-

Add the freshly prepared (2-methoxyphenyl)zinc chloride solution to the flask containing the 2-bromopyridine and catalyst.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography as described for the Suzuki-Miyaura coupling.

-

Stille Cross-Coupling: Employing Organotin Reagents

The Stille coupling utilizes organostannane reagents, which are known for their stability and tolerance of a wide range of functional groups.[9][10][11][12][13] However, the toxicity of tin compounds is a significant drawback.

Causality of Experimental Choices:

-

Organostannane Reagent: 2-(Tributylstannyl)anisole is a common organotin reagent for this transformation. The tributyltin group is a good leaving group in the transmetalation step.

-

Catalyst: Palladium catalysts like Pd(PPh₃)₄ are typically used.[11]

-

Additives: In some cases, additives such as lithium chloride can accelerate the transmetalation step.

Detailed Protocol: Synthesis of this compound via Stille Coupling

-

Reaction Setup: In a Schlenk flask, combine 2-iodopyridine (1.0 equiv), 2-(tributylstannyl)anisole (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Inert Atmosphere and Solvent: Establish an inert atmosphere as previously described and add anhydrous toluene.

-

Reaction: Heat the mixture to 110 °C and stir overnight. Monitor the reaction's progress.

-

Work-up and Purification:

-

Cool the reaction and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Filter the mixture through a pad of celite and wash with ethyl acetate.

-

Separate the organic layer from the filtrate, wash with water and brine, dry, and concentrate.

-

Purify by column chromatography.

-

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound exhibits characteristic signals for both the pyridine and methoxyphenyl rings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6' (Pyridine) | ~8.70 | ddd | ~4.8, 1.8, 0.9 |

| H-3' (Pyridine) | ~7.80 | d | ~8.0 |

| H-4' (Pyridine) | ~7.69 | td | ~7.7, 1.8 |

| H-6 (Methoxyphenyl) | ~7.75 | dd | ~7.6, 1.6 |

| H-4 (Methoxyphenyl) | ~7.37 | m | |

| H-5' (Pyridine) | ~7.23 | ddd | ~7.5, 4.8, 1.2 |

| H-5 (Methoxyphenyl) | ~7.08 | td | ~7.5, 1.0 |

| H-3 (Methoxyphenyl) | ~7.00 | d | ~8.4 |

| -OCH₃ | ~3.84 | s |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency.[14]

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information on the carbon framework.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2' (Pyridine) | ~156.8 |

| C-2 (Methoxyphenyl) | ~156.0 |

| C-6' (Pyridine) | ~149.3 |

| C-4' (Pyridine) | ~135.6 |

| C-6 (Methoxyphenyl) | ~131.1 |

| C-1 (Methoxyphenyl) | ~129.9 |

| C-4 (Methoxyphenyl) | ~129.0 |

| C-3' (Pyridine) | ~125.1 |

| C-5' (Pyridine) | ~121.6 |

| C-5 (Methoxyphenyl) | ~121.0 |

| C-3 (Methoxyphenyl) | ~111.2 |

| -OCH₃ | ~55.5 |

Note: Chemical shifts are referenced to the solvent peak.[14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Fragmentation Pattern:

For this compound (Molecular Weight: 185.22 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 185. Key fragmentation pathways may include:

-

Loss of a methyl radical (-CH₃): [M - 15]⁺ at m/z = 170.

-

Loss of a methoxy radical (-OCH₃): [M - 31]⁺ at m/z = 154.

-

Loss of carbon monoxide (-CO) from the methoxy group fragmentation: This can lead to various subsequent fragments.

Data Interpretation Workflow: Mass Spectrometry

Caption: Workflow for interpreting mass spectrometry data.

X-ray Crystallography

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities.[1][2][3][4][17]

Key Therapeutic Areas:

-

Anticancer Agents: Many pyridine derivatives exhibit anticancer properties by targeting various cellular pathways. For instance, some derivatives of N-(2-methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide have shown antiproliferative activity against cancer cell lines.[18]

-

Analgesics: The pyridine moiety is found in several compounds with analgesic properties.[19]

-

Antimicrobial Agents: The incorporation of a pyridine ring can impart antibacterial and antifungal activity.

The methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, which in turn can affect its binding to biological targets. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, enhancing interactions with proteins and enzymes.

Conclusion

The synthesis of this compound derivatives can be reliably achieved through well-established palladium-catalyzed cross-coupling reactions. A thorough characterization using a combination of NMR, MS, and potentially X-ray crystallography is crucial for structural confirmation and purity assessment. The prevalence of this scaffold in bioactive molecules underscores its importance in drug discovery and development, making the methodologies described in this guide valuable for researchers in the field.

References

-